4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol
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Overview
Description
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a fully saturated piperidine ring.
Scientific Research Applications
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as HIV.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it has been studied as a CCR5 antagonist, which means it can block the CCR5 receptor, a key player in the entry of HIV into cells. This interaction involves the formation of a strong salt-bridge between the dimethylamino group and the receptor, as well as hydrophobic interactions with the hydroxyphenyl group.
Comparison with Similar Compounds
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV.
Piperidine Derivatives: Other piperidine derivatives with similar structures and biological activities.
Uniqueness
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a hydroxyphenyl group makes it a versatile compound for various applications.
Biological Activity
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol, a compound of interest in medicinal chemistry, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O2. The compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including those similar to this compound. For instance, certain piperidine compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | MIC (mg/mL) | Active Against |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Piperidine Derivative A | 0.0039 | S. aureus |
Piperidine Derivative B | 0.025 | E. coli |
The minimum inhibitory concentration (MIC) values indicate that the tested derivatives exhibit promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperidine structure can enhance antimicrobial potency .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Case Study: Neuropharmacological Evaluation
A study investigating the effects of piperidine derivatives on dopamine receptors revealed that certain modifications could enhance receptor affinity and selectivity. For example, compounds with a hydroxy group at the para position of the phenyl ring exhibited increased binding affinity to D2 dopamine receptors compared to their non-substituted counterparts .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at various neurotransmitter receptors.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.
- Antioxidant Activity : Some studies suggest that piperidine derivatives possess antioxidant properties that could protect neuronal cells from oxidative stress.
Research Findings
Recent research has focused on synthesizing and evaluating new derivatives based on the core structure of this compound. These studies aim to optimize biological activity while minimizing side effects.
Table 2: Summary of Recent Research Findings
Study Reference | Key Findings |
---|---|
Study A (2023) | Identified enhanced D2 receptor affinity |
Study B (2023) | Demonstrated significant antibacterial activity |
Study C (2023) | Showed antioxidant properties in vitro |
Properties
CAS No. |
920323-37-1 |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O2/c1-17(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-16-10-8-15/h3-6,14,16,18-19H,7-11H2,1-2H3 |
InChI Key |
JYUWWTSYRNPXRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCNCC2)O |
Origin of Product |
United States |
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